L748337

β3-adrenoceptor pharmacology receptor selectivity off-target profiling

β3-AR pharmacology demands subtype selectivity-non-selective agents confound experimental outcomes. L748337 resolves this with Ki=4.0 nM at human β3-AR and 45-fold selectivity over β2-AR (204 nM). Its unique Gi/o-biased signaling (Erk1/2 pEC50=11.6, no cAMP elevation) enables pathway-specific MAPK interrogation unavailable with SR59230A or L-748,328. Validated for in vivo β3-AR blockade at 5 mg/kg i.p. in NAFLD, cardiac remodeling, and tumor models. Competitive antagonist profile (Schild slope=0.99, pA2=8.5) supports rigorous pharmacological characterization.

Molecular Formula C26H31N3O5S
Molecular Weight 497.6 g/mol
CAS No. 244192-94-7
Cat. No. B1674077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL748337
CAS244192-94-7
Synonyms(S)-N-(4-(2-(3-(3-(acetamidomethyl)phenoxy)-2-hydroxypropyl)amino)ethyl)phenylbenzenesulfoamide
L 748,337
L 748337
Molecular FormulaC26H31N3O5S
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=CC(=CC=C1)OCC(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)O
InChIInChI=1S/C26H31N3O5S/c1-20(30)28-17-22-6-5-7-25(16-22)34-19-24(31)18-27-15-14-21-10-12-23(13-11-21)29-35(32,33)26-8-3-2-4-9-26/h2-13,16,24,27,29,31H,14-15,17-19H2,1H3,(H,28,30)/t24-/m0/s1
InChIKeyAWIONHVPTYTSHZ-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L748337 (CAS 244192-94-7) as a High-Selectivity β3-Adrenoceptor Antagonist for Metabolic, Urological, and Oncology Research


L748337 is a competitive, high-affinity antagonist of the human β3-adrenoceptor (β3-AR), belonging to the aryloxypropanolamine benzenesulfonamide class. It displays marked selectivity over β1- and β2-AR subtypes (Ki values of 4.0 nM, 390 nM, and 204 nM respectively) [1]. First characterized by Candelore et al., the compound was designed to address the historical lack of potent, human-selective β3-AR antagonists [1]. Beyond its binding profile, L748337 acts as a biased ligand that strongly couples to Gi/o, activating MAPK signaling and Erk1/2 phosphorylation with a pEC50 of 11.6 [2], distinguishing it from many β3-AR agonists and antagonists that primarily engage Gs-dependent cAMP pathways.

Why L748337 Cannot Be Replaced by Generic β3-AR Antagonists in Mechanistic and Translational Studies


Although other β3-AR antagonists such as SR59230A and L-748,328 exist, L748337 is not interchangeable due to measurable divergences in selectivity ratios, signaling bias, species affinity, and functional efficacy. SR59230A exhibits partial agonist properties in some contexts and significantly lower β3-selectivity (IC50 values of 40, 408, and 648 nM for β3, β1, and β2 receptors respectively) , while L-748,328 shows a markedly inferior selectivity window over β2 receptors (20-fold vs 45-fold for L748337) [1]. Moreover, L748337 is the only β3-AR antagonist for which a tritiated radioligand version can be used to selectively label human β3-adrenoceptors with ~2 nM affinity, providing a unique tool for receptor occupancy and binding studies [2]. These quantifiable differences directly impact experimental outcomes in receptor pharmacology, metabolic research, and in vivo disease models, making unverified substitution scientifically risky.

Quantitative Differentiation of L748337 from Closest Analogs: Binding, Selectivity, Signaling, and Functional Evidence


Superior β2-AR Selectivity Over Closest Structural Analog L-748,328

In the seminal head-to-head characterization, L748337 achieves a 45-fold selectivity for human β3-AR over β2-AR (Ki: β3 4.0 ± 0.4 nM vs β2 204 ± 75 nM), compared to only 20-fold selectivity for its structural analog L-748,328 (Ki: β3 3.7 ± 1.4 nM vs β2 99 ± 43 nM). Both compounds were directly compared in the same study using human cloned β-ARs expressed in CHO cells [1]. L748337's 2.25-fold greater selectivity window over β2-AR reduces the risk of β2-mediated off-target effects (e.g., smooth muscle relaxation, tremor) in functional assays.

β3-adrenoceptor pharmacology receptor selectivity off-target profiling

High Potency and Unique Gi/o-Biased Signaling Distinguished from Both Agonists and Other Antagonists

L748337 couples predominantly to Gi/o to activate MAPK signaling, inducing Erk1/2 phosphorylation with a pEC50 of 11.6 (EC50 ≈ 25 pM) in CHO-K1 cells expressing the human β3-AR [1]. This potency matches the β3-AR agonist L755507 (pEC50 11.7) and exceeds the β2/β3-AR agonist zinterol (pEC50 10.9) [1]. Critically, this Gi/o-biased signaling is not a general property of all β3-AR antagonists: SR59230A exhibits partial agonist behavior and couples differently depending on receptor expression level [2]. L748337 also activates p38 MAPK with lower potency (pEC50 5.7), providing a measurable concentration window for pathway-specific interrogation.

biased agonism MAPK signaling Erk1/2 phosphorylation G protein coupling

Functional Antagonism in Primate Adipose Tissue: Comparable In Situ Efficacy to L-748,328

Both L748337 and L-748,328 inhibit β3-AR agonist (L-742,791, 100 nM)-induced lipolysis in isolated rhesus monkey adipocytes with IC50 values of 15 ± 19 nM and 13 ± 10 nM, respectively [1]. This near-identical functional potency in a physiologically relevant primate model confirms that L748337's higher β2-selectivity in binding translates into commensurate in situ efficacy without loss of target engagement. The lipolytic response was resistant to β1/β2 blockade by propranolol or nadolol even at 10 μM, confirming β3 specificity [1].

lipolysis adipocyte nonhuman primate metabolic pharmacology

[3H]-L748337 as the Most Selective Available Radioligand for Human β3-Adrenoceptor Binding Studies

Tritiated L748337 exhibits high affinity (Kd ≈ 2 nM) for human β3-AR in saturation binding experiments using transfected HEK and CHO cell membranes, with no saturable binding to human β1- or β2-AR in a comparable concentration range [1]. This contrasts sharply with the lack of any widely accepted β3-selective radioligand prior to this development. The compound also reveals species-dependent pharmacology: affinity for rat β3-AR is 6- to 48-fold lower (Kd 12–95 nM) [1], making [3H]-L748337 a uniquely informative tool for human receptor studies and for investigating species-specific orthosteric site differences. No comparable radioligand exists for SR59230A or L-748,328.

radioligand binding receptor autoradiography human β3-AR detection

β3-AR Antagonist-Dependent Reversal of Agonist-Induced Pathological Remodeling and Metabolic Injury In Vivo

In a rat model of high-fat diet-induced NAFLD, the β3-AR agonist BRL37344 improved hepatic steatosis and inflammation (lower NAFLD activity scores), and co-administration of L748337 completely reversed this protective effect [1]. Similarly, in a tachypacing-induced atrial remodeling model, BRL37344 exacerbated myofilament disintegration and mitochondrial swelling, while L748337 treatment reversed these ultrastructural abnormalities back toward control morphology [2]. These in vivo reversal experiments establish L748337 as a validated pharmacological tool to confirm β3-AR dependency of observed phenotypes—a standard that general β-blockers (e.g., propranolol) cannot fulfill due to their lack of β3 selectivity.

NAFLD liver steatosis atrial remodeling in vivo pharmacology

High-Value Application Scenarios for L748337 Based on Verified Quantitative Evidence


Dissecting β3-AR-Specific Gi/o-MAPK Signaling in Recombinant and Primary Cell Systems

L748337's unique Gi/o-biased signaling, demonstrated by Erk1/2 phosphorylation with pEC50 11.6 and undetectable cAMP elevation at human β3-AR [1], makes it the compound of choice for pathway-specific interrogation. Researchers can use L748337 to selectively activate MAPK signaling downstream of β3-AR without initiating Gs-dependent cAMP cascades—a capability not available with SR59230A (partial agonist properties) or standard β-blockers. Application includes studying β3-AR-mediated proliferation signaling in cancer and cardiovascular cell lines.

Human β3-AR Binding and Occupancy Studies Using [3H]-L748337

With a Kd of approximately 2 nM for human β3-AR and negligible binding to β1/β2 receptors at comparable concentrations [1], [3H]-L748337 enables quantitative receptor autoradiography, saturation binding, and competition studies in human tissue. This application is uniquely served by L748337 because no other β3-selective radioligand has been validated to this standard. Industrial drug discovery programs targeting human β3-AR for overactive bladder, metabolic disease, or heart failure can directly measure target engagement.

In Vivo β3-AR Target Validation in Metabolic and Cardiovascular Disease Models

L748337 at 5 mg/kg (i.p.) has been used to completely reverse β3-AR agonist-induced effects in rat NAFLD and atrial remodeling models [1]. Its high β2-selectivity (45-fold) ensures that observed phenotype reversals are attributable to β3-AR blockade rather than confounding β1/β2 antagonism. Procurement of L748337 is justified for any in vivo study requiring clean pharmacological confirmation of β3-AR involvement in liver metabolism, cardiac remodeling, or adipose tissue function.

Functional Pharmacology in Isolated Primate Adipocytes and Smooth Muscle Preparations

With an IC50 of 15 nM against L-742,791-induced lipolysis in rhesus monkey adipocytes [1] and a pKB of 6.8 in mouse detrusor relaxation assays, L748337 provides reliable functional β3-AR blockade in tissue preparations. Its competitive antagonist profile (Schild slope = 0.99, pA2 = 8.5 at human β3-AR) [1] allows accurate calculation of agonist potency shifts, making it suitable for pharmacological characterization of novel β3-AR ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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